4-Methyl-5-(trifluoromethyl)-1H-pyridine-2-thione
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Overview
Description
“4-Methyl-5-(trifluoromethyl)-1H-pyridine-2-thione” is a chemical compound with the molecular formula C9H7F3N2 . It is a stable solid and its structure is elucidated by IR, 1H and 13C NMR, and MS .
Synthesis Analysis
The synthesis of such compounds often involves the use of fluorine-containing acyclic systems or direct introduction of fluorine or a perfluoroalkyl group into an existing heterocyclic system . A study reported the design and synthesis of a series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives, which could be related to the synthesis of "4-Methyl-5-(trifluoromethyl)-1H-pyridine-2-thione" .Molecular Structure Analysis
The molecular structure of “4-Methyl-5-(trifluoromethyl)-1H-pyridine-2-thione” can be viewed using computational methods . The 1H NMR spectrum of the compound showed a single peak at 9.30 ppm and five peaks at 2.53-2.68 ppm, corresponding to the protons of amide and cyclopropyl groups .Scientific Research Applications
Agrochemicals
TFMP derivatives are widely used in crop protection. The introduction of fluazifop-butyl , the first TFMP derivative, revolutionized the agrochemical market. Since then, over 20 new TFMP-containing agrochemicals have acquired ISO common names. These compounds protect crops from pests, and their biological activities stem from the combination of the unique physicochemical properties of fluorine and the pyridine moiety .
Pharmaceuticals
Several TFMP derivatives have made their mark in pharmaceutical research. Five pharmaceutical products containing the TFMP moiety have received market approval, and many candidates are currently undergoing clinical trials. The fluorine atom’s properties, coupled with the pyridine scaffold, contribute to their efficacy .
Veterinary Products
In addition to human medicine, TFMP derivatives find applications in veterinary science. Two veterinary products containing the TFMP motif have been granted market approval. These compounds play a crucial role in safeguarding animal health .
Lipid Kinase Inhibitors
One specific TFMP-containing compound, alpelisib , has gained FDA approval as a phosphoinositide 3-kinase (PI3K) inhibitor. PI3Ks play essential roles in cell proliferation, apoptosis, motility, and glucose metabolism. Alpelisib’s trifluoromethyl alkyl-substituted pyridine moiety contributes to its pharmacological activity .
Organic Synthesis
TFMP derivatives serve as versatile intermediates in organic synthesis. Researchers have explored their use in various reactions, including N, S-difunctionalization of triazoles. These applications highlight TFMP’s role in expanding synthetic methodologies .
Mechanism of Action
The mechanism of action of such compounds is often observed through the inhibition of certain biological pathways. For example, triazole-pyrimidine-based compounds have shown promising neuroprotective and anti-inflammatory properties through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Future Directions
properties
IUPAC Name |
4-methyl-5-(trifluoromethyl)-1H-pyridine-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NS/c1-4-2-6(12)11-3-5(4)7(8,9)10/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKIQPHIWVVBGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=S)NC=C1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-(trifluoromethyl)-1H-pyridine-2-thione |
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